molecular formula C14H13FO B1597946 3-Fluoro-3'-methylbenzhydrol CAS No. 844683-31-4

3-Fluoro-3'-methylbenzhydrol

Cat. No.: B1597946
CAS No.: 844683-31-4
M. Wt: 216.25 g/mol
InChI Key: WBTXAGJWSDTISI-UHFFFAOYSA-N
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Description

3-Fluoro-3'-methylbenzhydrol (CAS: 844683-31-4) is a benzhydrol derivative with the molecular formula C₁₄H₁₃FO and a molecular weight of 216.25 g/mol . Its structure consists of two benzene rings linked by a hydroxymethine (-CH(OH)-) group, with a fluorine atom at the meta-position of one ring and a methyl group at the meta-position of the other (Figure 1). This compound is used in pharmaceutical and materials science research, particularly in studies exploring fluorinated intermediates' electronic and steric effects .

Properties

IUPAC Name

(3-fluorophenyl)-(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTXAGJWSDTISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374603
Record name 3-Fluoro-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-31-4
Record name 3-Fluoro-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-3’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 3-Fluoro-3’-methylbenzophenone. The reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods:

While specific industrial production methods for 3-Fluoro-3’-methylbenzhydrol are not well-documented, the general approach would involve large-scale reduction of the corresponding ketone using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-3’-methylbenzhydrol can undergo oxidation to form 3-Fluoro-3’-methylbenzophenone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: As mentioned, the compound is typically synthesized via the reduction of 3-Fluoro-3’-methylbenzophenone.

    Substitution: The fluorine atom in 3-Fluoro-3’-methylbenzhydrol can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products:

    Oxidation: 3-Fluoro-3’-methylbenzophenone

    Reduction: 3-Fluoro-3’-methylbenzhydrol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Fluoro-3’-methylbenzhydrol is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-methylbenzhydrol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following benzhydrol derivatives share structural similarities with 3-Fluoro-3'-methylbenzhydrol:

3,5-Dichloro-3'-methylbenzhydrol (CAS: 844856-36-6; C₁₄H₁₂Cl₂O; MW: 267.15 g/mol)

Table 1: Comparative Physical and Structural Properties
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₄H₁₃FO 216.25 3-F, 3'-CH₃ Fluorine’s electronegativity enhances dipole interactions
4-Fluoro-4'-methylbenzhydrol C₁₄H₁₃FO 216.25 4-F, 4'-CH₃ Para-substitution alters steric hindrance
3,4-Dichloro-3'-fluorobenzhydrol C₁₃H₉Cl₂FO Not reported 3-Cl, 4-Cl, 3'-F Increased halogen bulk affects solubility
3,5-Dichloro-3'-methylbenzhydrol C₁₄H₁₂Cl₂O 267.15 3-Cl, 5-Cl, 3'-CH₃ Higher molecular weight due to Cl atoms

Electronic and Steric Effects

  • Fluorine vs.
  • Substitution Position :
    Meta-substitution (as in this compound) creates a less symmetrical structure compared to para-substituted analogs (e.g., 4-Fluoro-4'-methylbenzhydrol), influencing crystallinity and solubility .

Biological Activity

3-Fluoro-3'-methylbenzhydrol, with the chemical formula C15H15F and a molecular weight of 216.25 g/mol, is a fluorinated benzhydrol derivative that has garnered attention in medicinal chemistry and organic synthesis. This compound serves as an important intermediate in the synthesis of various organic molecules and is studied for its potential biological activities, particularly in drug development.

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the fluorine atom and the methyl group. These substituents can enhance the compound's lipophilicity, metabolic stability, and binding affinity to various biological targets, such as enzymes and receptors. The interactions may occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial in determining the compound's pharmacological properties.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting certain bacterial strains.
  • Enzyme Inhibition : Interaction studies have shown that it might inhibit enzymes involved in bacterial metabolism, indicating its potential as an antibacterial agent.
  • Drug Development Potential : Due to its unique structure, it is being explored as a scaffold for developing new therapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
3-FluorobenzhydrolLacks methyl group at the 3'-positionModerate antimicrobial activity
3-MethylbenzhydrolLacks fluorine atom at the 3-positionLimited antimicrobial properties
BenzhydrolParent compound without substituentsBaseline activity for comparison
4-Chloro-3-fluoro-3'-methylbenzhydrolContains chlorine and fluorine substituentsExhibits antimicrobial and antifungal properties

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of this compound demonstrated significant activity against specific Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded to assess its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.05
Escherichia coli0.10
Pseudomonas aeruginosa0.15

This study highlights the compound's potential as a lead candidate for further development into antibacterial therapies.

Case Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition profile of this compound. The results indicated that it effectively inhibited key enzymes involved in bacterial cell wall synthesis, which is critical for developing new antibiotics.

Future Directions

The biological activity of this compound presents promising avenues for future research:

  • In Vivo Studies : Further exploration of its pharmacokinetic and pharmacodynamic profiles in animal models.
  • Mechanistic Studies : Detailed investigations into the specific molecular mechanisms by which it exerts its biological effects.
  • Synthesis of Derivatives : Development of novel derivatives to enhance efficacy and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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